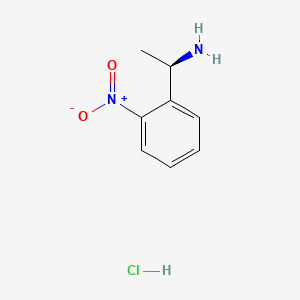

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

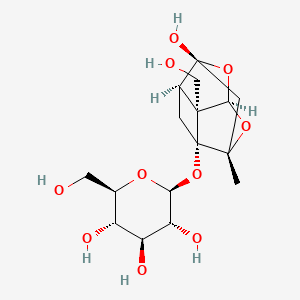

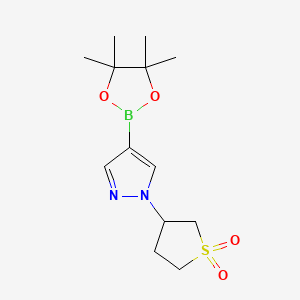

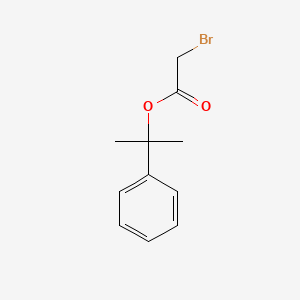

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431699-56-7 . It has a molecular weight of 202.64 and its IUPAC name is ®-1-(2-nitrophenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “®-1-(2-nitrophenyl)ethanamine hydrochloride” is 1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 . The InChI key is HFXVLGOYQIKRTO-FYZOBXCZSA-N .Physical And Chemical Properties Analysis

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a solid . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Environmental Impact and Analytical Applications

Nitrophenols, including 2-nitrophenol, are significant in environmental science due to their occurrence as pollutants and their roles in atmospheric chemistry. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their formation through direct emissions from combustion processes and secondary formation in the atmosphere. These compounds' environmental presence, detection, and quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) underscore their analytical importance (Harrison et al., 2005).

Biochemical and Pharmacological Research

Photosensitive protecting groups are pivotal in synthetic chemistry for the temporary modification of reactive or functional groups during the synthesis of complex molecules. Amit et al. (1974) reviewed the use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrating their potential in facilitating synthetic processes in medicinal chemistry (Amit et al., 1974). The application in synthesizing bioactive molecules suggests a research avenue for (R)-1-(2-nitrophenyl)ethanamine hydrochloride as a building block or intermediate.

Water Technology and Nitrosamines

Nitrosamines in water technology represent a critical area of study due to their health implications. Nawrocki and Andrzejewski (2011) provided an overview of issues related to the presence of nitrosamines in water, including N-nitrosodimethylamine (NDMA), highlighting the importance of understanding nitrosamine formation mechanisms and removal methods (Nawrocki & Andrzejewski, 2011). Research into this compound could explore its role in nitrosamine formation or as a model compound in studying nitrosamine removal techniques.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

A related compound, α-(2-nitrophenyl)ketones, has been studied . The reaction proceeds via photoinduced oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone having a nitroso group . This could provide some insight into the potential interactions of ®-1-(2-nitrophenyl)ethanamine hydrochloride with its targets.

Biochemical Pathways

Based on its structural similarity to α-(2-nitrophenyl)ketones, it might be involved in the formation of cyclic hydroxamates .

Propiedades

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1431699-56-7 |

Source

|

| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)